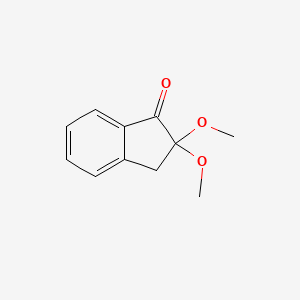
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane is a unique organosilicon compound characterized by its high fluorine content and the presence of both silicon and phosphorus atoms
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane typically involves the reaction of hexafluoropropylene oxide with a silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen and phosphorus-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups, such as alkyl or aryl groups, under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medical imaging and as a component in therapeutic agents.
Industry: It is used in the production of high-performance materials, such as coatings and sealants, due to its chemical stability and resistance to harsh environments.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane exerts its effects involves the interaction of its silicon and phosphorus atoms with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, influencing the behavior of the compound in different environments.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane can be compared with other fluorinated organosilicon compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Used in the synthesis of nucleoside analogs and other phosphorus-containing compounds.
The uniqueness of this compound lies in its combination of silicon, phosphorus, and high fluorine content, which imparts distinct chemical and physical properties not found in other similar compounds .
Properties
CAS No. |
64964-68-7 |
|---|---|
Molecular Formula |
F9PSi3 |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
tris(trifluorosilyl)phosphane |
InChI |
InChI=1S/F9PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9 |
InChI Key |
YWJOTKKHWLALPX-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](F)(F)P([Si](F)(F)F)[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



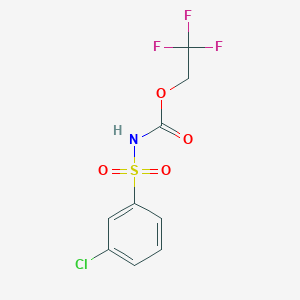

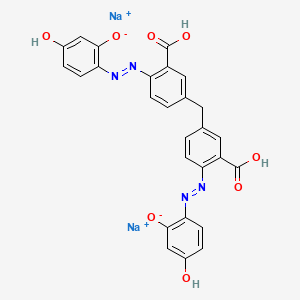
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
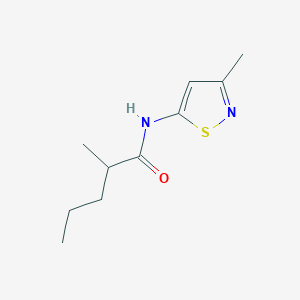
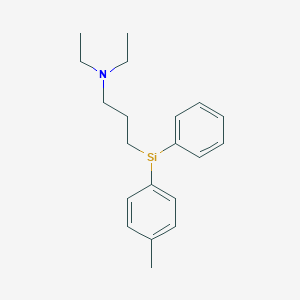
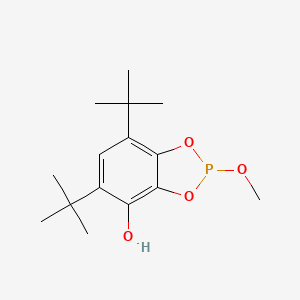

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
